REACTION_CXSMILES
|
[CH2:1]([NH2:4])[C:2]#[CH:3].C(N(C(C)C)CC)(C)C.Cl[C:15]([O:17][CH2:18][CH:19]1[C:31]2[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=2[C:25]2[C:20]1=[CH:21][CH:22]=[CH:23][CH:24]=2)=[O:16]>CN(C)C=O>[CH:30]1[C:31]2[CH:19]([CH2:18][O:17][C:15](=[O:16])[NH:4][CH2:1][C:2]#[CH:3])[C:20]3[C:25](=[CH:24][CH:23]=[CH:22][CH:21]=3)[C:26]=2[CH:27]=[CH:28][CH:29]=1
|
Name
|
|
Quantity
|
250 μL
|
Type
|
reactant
|
Smiles
|
C(C#C)N
|
Name
|
|
Quantity
|
1.273 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under argon overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
An ethyl acetate/water extraction procedure
|
Type
|
CUSTOM
|
Details
|
to isolate the product
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(NCC#C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |